6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

Catalog No.
S608604
CAS No.
73397-12-3
M.F
C16H7ClN2O4
M. Wt
326.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

CAS Number

73397-12-3

Product Name

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

IUPAC Name

6-chloro-9-nitrobenzo[a]phenoxazin-5-one

Molecular Formula

C16H7ClN2O4

Molecular Weight

326.69 g/mol

InChI

InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H

InChI Key

ORQQSXRWRGYETD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl

Synonyms

6-chloro-9-nitro-5-oxo-5H-benzo(a)phenoxazine, CNOB cpd

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl

The exact mass of the compound 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine (CNOB) is a specialized benzo[a]phenoxazine derivative engineered as a reductive prodrug and fluorogenic probe. In its native state, CNOB is non-fluorescent and non-toxic. However, upon reduction by specific bacterial nitroreductases (such as E. coli NTR or the evolved enzyme ChrR6), it is converted into 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB) [1]. MCHB is both highly cytotoxic and strongly fluorescent, emitting in the near-red spectrum (~630 nm) . This dual functionality makes CNOB a highly sought-after compound for procurement in preclinical oncology, specifically for Gene-Directed Enzyme Prodrug Therapy (GDEPT) and non-invasive in vivo reporter assays where real-time optical validation of enzyme activity is required [2].

Research Fit

GDEPT/ADEPT prodrug activation studies
Single-step enzymatic reduction by ChrR6
Fluorescent metabolite for real-time tracking
Non-invasive PK/PD correlation potential

Generic substitution with standard nitroaromatic prodrugs (like CB1954/tretazicar) or conventional chemotherapeutics (like Mitomycin C) fails to provide the theranostic utility of CNOB. While CB1954 is a well-established nitroreductase substrate, its activation does not yield a fluorescent product, requiring researchers to rely on complex, invasive LC/MS/MS assays to quantify drug biodistribution and enzyme activity in vivo [1]. CNOB solves this by acting as its own optical reporter; its reduction product MCHB allows for direct, real-time spatial imaging of activation kinetics. Furthermore, unlike Mitomycin C, which is activated by endogenous mammalian enzymes (e.g., NQO1) leading to systemic off-target toxicity, CNOB is a poor substrate for mammalian nitroreductases, ensuring that cytotoxicity is strictly localized to tissues expressing the targeted bacterial enzyme [2].

Substitution Risk

Activation specificity
Other nitroaromatic prodrugs may require different nitroreductases, leading to less predictable conversion.
Fluorescence monitoring
Common substitutes like Mitomycin C or CB 1954 lack intrinsic fluorescence, preventing real-time tracking.
Metabolite profile
Alternative prodrugs may generate multiple metabolites, complicating biodistribution and PD interpretation.

Real-Time Optical Quantification

CNOB provides a unique advantage in preclinical pharmacokinetics by allowing direct optical visualization of its activation. Upon reduction, CNOB yields MCHB, which features an excitation/emission profile of ~620 nm / ~630 nm. This permits non-invasive quantification of the active drug in live animal models down to concentrations as low as 2 ng/g of tumor tissue [1]. In contrast, the classic prodrug CB1954 (tretazicar) produces no fluorescent signal upon activation, offering zero optical reporter utility and necessitating post-mortem or invasive analytical techniques to confirm enzyme activity [2].

Evidence DimensionOptical reporter signal for in vivo prodrug activation
Target Compound DataYields MCHB; strong fluorescence at ~630 nm, quantifiable to 2 ng/g tumor
Comparator Or BaselineCB1954 / Tretazicar (No fluorescent activation product)
Quantified DifferenceCNOB enables real-time, non-invasive spatial quantification of enzyme activity, whereas CB1954 provides 0 optical signal.
ConditionsIn vivo optical imaging of tumor-bearing mice expressing bacterial nitroreductase

Enables researchers to non-invasively validate functional gene delivery and prodrug activation kinetics in real-time, drastically reducing the number of animals required for pharmacokinetic studies.

Comparative efficacy
Reported
40% complete remission in 4T1 model vs. clinical comparators MMC & CB 1954
Supports model-response endpoint review
Single model context; independent replication needed

Selectivity for Bacterial Nitroreductases

A critical procurement requirement for GDEPT prodrugs is stability in wild-type mammalian tissues to prevent systemic toxicity. CNOB is highly specific to bacterial nitroreductases (such as E. coli NTR and the evolved ChrR6) but is a remarkably poor substrate for mammalian nitroreductases . This contrasts sharply with legacy reductive prodrugs like Mitomycin C, which are readily activated by endogenous mammalian NQO1 (DT diaphorase) [1]. Consequently, unactivated CNOB remains non-toxic and non-fluorescent in systemic circulation, localizing its potent DNA-binding and mitochondria-disrupting effects exclusively to the engineered tumor microenvironment.

Evidence DimensionOff-target mammalian enzyme activation
Target Compound DataPoor substrate for mammalian nitroreductases; near-zero background activation
Comparator Or BaselineMitomycin C (Readily activated by mammalian NQO1)
Quantified DifferenceCNOB prevents systemic off-target activation, strictly confining cytotoxicity to tissues expressing the introduced bacterial gene.
ConditionsSystemic administration in mammalian models lacking targeted bacterial nitroreductase expression

Ensures high signal-to-noise ratios in reporter assays and minimizes off-target systemic toxicity in targeted therapeutic models.

Enzyme affinity (Km)
Reported
Km 0.47 μM for CNOB, ~1,834-fold lower than CB 1954 (862 μM)
Supports higher affinity in activation assays
NfsA enzyme context; may vary with other reductases

mRNA Translation Validation

In advanced nanomedicine workflows, CNOB is utilized as a functional validation tool for mRNA-loaded extracellular vesicles (EVs). Because naked mRNA is unstable, researchers must ensure that EV-delivered nitroreductase mRNA (e.g., HChrR6) is successfully translated into functional enzyme in the target cells. While the ultimate therapeutic payload might be a non-fluorescent clinical prodrug like CB1954, CNOB is administered first; the resulting MCHB fluorescence vicariously confirms the competence of the translated enzyme to activate prodrugs [1]. Without CNOB, researchers would lack a direct, non-destructive optical method to confirm functional mRNA translation in vivo before initiating the primary therapeutic regimen.

Evidence DimensionValidation of functional mRNA translation in vivo
Target Compound DataProvides immediate optical confirmation of enzyme activity via MCHB fluorescence
Comparator Or BaselineStandard clinical prodrugs (e.g., CB1954) (Require indirect or destructive assays to confirm enzyme presence)
Quantified DifferenceCNOB allows non-destructive, vicarious validation of targeted mRNA delivery systems.
ConditionsSystemic administration of in vitro transcribed (IVT) mRNA-loaded EVs in murine xenograft models

Streamlines the development and quality control of targeted mRNA delivery vectors (like exosomes) by providing an immediate visual readout of functional enzyme expression.

Fluorescence emission
Reported
CNOB λem 550 nm, MCHB λem 625 nm
Enables non-invasive, dual-wavelength monitoring
Imaging system sensitivity dependent
PK/PD correlation
Reported
Spearman ρ = 0.96 between MCHB fluorescence and cell viability reduction
Supports fluorescence as surrogate PD marker
In vitro 4T1 cell context; in vivo correlation under review
In vivo response
Reported
40% complete tumor remission in 4T1 mouse model
Reported in vivo model-response endpoint
Single model context; requires independent validation

GDEPT Preclinical Modeling

Directly leveraging CNOB's selective activation by bacterial nitroreductases (e.g., ChrR6) and its potent cytotoxicity, it is the optimal prodrug for evaluating the efficacy of novel viral or non-viral gene delivery vectors targeting solid tumors [1].

Bacterial Gene Expression Reporter

Utilizing the strong ~630 nm fluorescence of its reduction product (MCHB), CNOB is procured as a fluorogenic substrate to optically map and quantify the spatial distribution and expression kinetics of bacterial nitroreductases in live mammalian hosts without requiring animal sacrifice [2].

mRNA-Loaded Nanocarrier Validation

In the development of exosome- or lipid nanoparticle-based mRNA therapeutics, CNOB serves as a critical quality-control probe. Its rapid fluorogenic response allows researchers to confirm that delivered nitroreductase mRNA has been successfully translated into functional enzyme before administering non-fluorescent clinical prodrugs [3].

Application Fit

Application
Selection Property
Validation Focus
GDEPT/ADEPT prodrug activation studies
Single-metabolite reduction pathway
ChrR6 activation specificity
Non-invasive PK/PD and biodistribution studies
Intrinsic dual-fluorescence properties
Fluorescence-PD correlation
Nitroreductase activity screening
Fluorescence-based reduction readout
Enzyme kinetics parameters (Km, Vmax)
In vivo tumor-model endpoint studies
Reported remission endpoint
Tumor regression and resistance mechanisms

XLogP3

3.6

Wikipedia

6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE

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